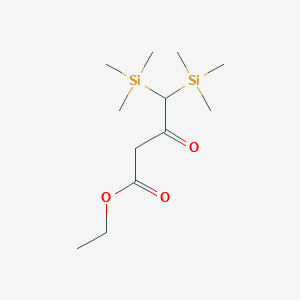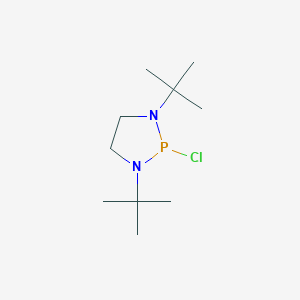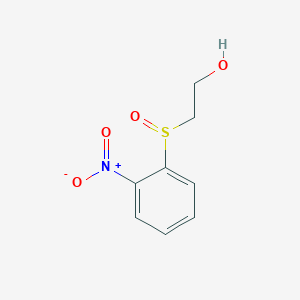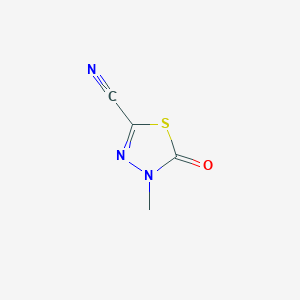
4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound that belongs to the class of thiadiazoles
Métodos De Preparación
The synthesis of 4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. One common method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide in ethanol in the presence of hydrochloric acid as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For instance, the compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions. Reduction reactions may yield corresponding thiols or amines. Substitution reactions often involve the replacement of the nitrile group with other functional groups, leading to the formation of a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds
Biology: Thiadiazole derivatives, including this compound, have shown promising antimicrobial and antifungal activities. They are being investigated for their potential use in developing new antibiotics and antifungal agents.
Medicine: The compound’s biological activities make it a potential candidate for drug development. It has been studied for its anticancer, anti-inflammatory, and antiviral properties.
Industry: In the industrial sector, thiadiazole derivatives are used as corrosion inhibitors, herbicides, and in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile is primarily attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which may play a role in its biological activities. It is believed to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA synthesis and repair mechanisms.
Comparación Con Compuestos Similares
4-Methyl-5-oxo-4,5-dihydro-1,3,4-thiadiazole-2-carbonitrile can be compared with other thiadiazole derivatives, such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole. While these compounds share a common thiadiazole core, they differ in their substituents and, consequently, their chemical and biological properties.
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory activities.
2-Mercapto-1,3,4-thiadiazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
The unique structural features of this compound, such as the presence of a nitrile group and a methyl substituent, contribute to its distinct chemical reactivity and biological activities.
Propiedades
Número CAS |
85073-02-5 |
|---|---|
Fórmula molecular |
C4H3N3OS |
Peso molecular |
141.15 g/mol |
Nombre IUPAC |
4-methyl-5-oxo-1,3,4-thiadiazole-2-carbonitrile |
InChI |
InChI=1S/C4H3N3OS/c1-7-4(8)9-3(2-5)6-7/h1H3 |
Clave InChI |
FNXWRPWLRUAHNC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)SC(=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)
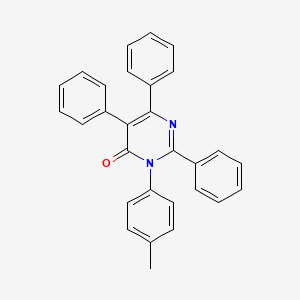


![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)

